molecular formula C10H11N3O2 B13286187 6-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid

6-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid

Cat. No.: B13286187
M. Wt: 205.21 g/mol
InChI Key: KPSXRZWQRYZVSX-UHFFFAOYSA-N
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Description

6-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C10H11N3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with pent-3-yn-1-amine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

6-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A well-known antitubercular drug with a similar pyrazine core.

    3-Aminopyrazine-2-carboxamide: Another derivative with antimicrobial properties.

Uniqueness

6-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid is unique due to the presence of the pent-3-yn-1-yl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6-(pent-3-ynylamino)pyrazine-2-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-2-3-4-5-12-9-7-11-6-8(13-9)10(14)15/h6-7H,4-5H2,1H3,(H,12,13)(H,14,15)

InChI Key

KPSXRZWQRYZVSX-UHFFFAOYSA-N

Canonical SMILES

CC#CCCNC1=NC(=CN=C1)C(=O)O

Origin of Product

United States

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